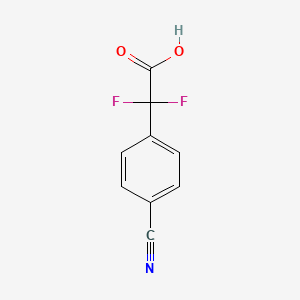

2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Description

BenchChem offers high-quality 2-(4-Cyanophenyl)-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-cyanophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJRLINCQPOYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid

Introduction

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a para-substituted cyanophenyl ring directly attached to a difluoroacetic acid moiety, imparts a distinct combination of electronic and steric properties. The presence of the electron-withdrawing cyano and difluoro groups significantly influences the compound's reactivity and intermolecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals by offering a blend of theoretical insights and practical experimental protocols. The information presented herein is designed to facilitate a deeper understanding of the compound's behavior and to empower its effective utilization in various scientific endeavors.

Molecular Structure and Key Physicochemical Properties

The foundational attributes of a molecule are dictated by its structure. 2-(4-cyanophenyl)-2,2-difluoroacetic acid is characterized by a rigid phenyl ring, a polar cyano group, and a highly acidic difluoroacetic acid functional group. This unique combination of features governs its solubility, acidity, and reactivity.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2-(4-cyanophenyl)-2,2-difluoroacetic acid | [1] |

| CAS Number | 1261358-84-2 | [1][2] |

| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |

| Molecular Weight | 197.14 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | [1] |

| InChI | InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14) | [1] |

Predicted and Estimated Physicochemical Data

| Property | Estimated/Calculated Value | Rationale and Comparative Insights |

| Melting Point (°C) | > 150-154 | The non-fluorinated analog, 4-cyanophenylacetic acid, has a melting point of 150-154 °C.[3][4] The introduction of the two fluorine atoms is expected to increase the molecular weight and potentially alter the crystal packing, likely resulting in a higher melting point. |

| Boiling Point (°C) | Decomposes before boiling | Carboxylic acids with high melting points often decompose at elevated temperatures before their boiling point is reached. |

| pKa | ~2.5 - 3.5 | The pKa of 4-cyanobenzoic acid is 3.55.[5][6][7] The electron-withdrawing difluoromethyl group (-CF₂H) is known to increase acidity. For comparison, the pKa of difluoroacetic acid is approximately 1.33.[8] Therefore, the pKa of the target compound is expected to be lower (more acidic) than that of 4-cyanobenzoic acid. |

| LogP (Octanol/Water) | 1.73468 (Calculated) | This calculated value suggests that the compound has moderate lipophilicity.[1] This is a critical parameter in drug design, influencing membrane permeability and bioavailability. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) | The presence of the polar carboxylic acid and cyano groups suggests some water solubility, though the aromatic ring will limit it.[9][10] Aromatic nitriles, in general, exhibit some solubility in water.[9][10] The compound is expected to be soluble in polar organic solvents due to the potential for hydrogen bonding and dipole-dipole interactions. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the experimental determination of the key physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample is molten (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Principle: Determining the solubility profile in various solvents is crucial for understanding the compound's behavior in different chemical environments, which is vital for formulation and reaction condition selection.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Add a known amount of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (e.g., 10 mg) to a series of vials.

-

Solvent Addition: Add a specific volume of each solvent (e.g., 1 mL) to the respective vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Quantification (Optional): For a more precise determination, the supernatant can be analyzed by a suitable analytical technique (e.g., HPLC-UV) to quantify the concentration of the dissolved compound.

pKa Determination via Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

-

Sample Preparation: Prepare a standard solution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Caption: Workflow for pKa Determination.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to the cyano group will likely appear as a doublet, and the protons ortho to the difluoroacetic acid group will appear as another doublet, exhibiting a typical AA'BB' splitting pattern.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (δ 10-13 ppm). The chemical shift of this proton is highly dependent on the concentration and solvent due to hydrogen bonding.[11] This peak would disappear upon the addition of D₂O.[11]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): A signal is expected in the range of δ 160-170 ppm.[11]

-

Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the difluoroacetic acid group will likely be deshielded. The nitrile carbon will appear around δ 110-120 ppm.[12][13][14]

-

Difluoromethyl Carbon (-CF₂-): This carbon will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy

-

A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be influenced by the adjacent carboxylic acid and the aromatic ring.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1730 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹.[14]

-

C-F Stretch: Strong absorptions are expected in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be present. For a para-substituted benzene ring, a strong C-H out-of-plane bending vibration is typically observed between 800-860 cm⁻¹.[15][16]

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to be observed.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[11][17][18][19] The presence of the difluoroacetic acid moiety may lead to characteristic fragmentation patterns involving the loss of fluorine or CF₂COOH.

Conclusion

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a compound with significant potential, underscored by its unique structural features. While a complete experimental dataset of its physicochemical properties is not yet fully compiled in the literature, this guide provides a robust framework for its characterization. By combining known fundamental data with scientifically sound predictions and detailed experimental protocols, researchers are well-equipped to explore the full potential of this intriguing molecule in their scientific pursuits. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data that will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.

References

-

JoVE. (2022, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66042, 4-Cyanobenzaldehyde. Retrieved from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]

- Stephenson, R. L., & Stuart, J. (1986). Mutual Solubility of Water and Nitriles.

- McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076-2082.

- Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS.

-

LibreTexts. (2021, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

-

LibreTexts. (2021, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

LibreTexts. (2021, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Majumdar, S., et al. (2014). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. ACS Central Science, 5(2), 245-252.

- Zhao, B., Shang, R., Cheng, W. M., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Organic Letters, 20(15), 4568-4572.

-

Automated Topology Builder. (n.d.). 4-Cyanobenzaldehyde. Retrieved from [Link]

-

Wikimedia Commons. (2020, January 1). File:PKa of benzoic acid is 4.2 which means it is a weaker acid than p-cyanobenzoic acid.png. Retrieved from [Link]

- Pillai, R. R., et al. (2013). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. Oriental Journal of Chemistry, 29(1), 291-296.

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

- Heman-Ackah, L. M., & Smith, E. W. (1984). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 36(1), 7-12.

-

Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Aromatic Nitriles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

- Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12087, 4-Cyanobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF. Retrieved from [Link]

- Bakke, B. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 36-39.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9877717, 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]

-

OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Difluoroacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125478397, 2-(4-Acetamidophenyl)-2,2-difluoroacetic acid. Retrieved from [Link]

- Sucker, H., & Fuchs, P. (1981). Some physicochemical properties of mefenamic acid. Die Pharmazie, 36(10), 689-692.

Sources

- 1. 2-(4-Cyanophenyl)-2,2-difluoroacetic acid (1261358-84-2) for sale [vulcanchem.com]

- 2. 2-(4-cyanophenyl)-2,2-difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. (4-シアノフェニル)酢酸 | (4-Cyanophenyl)acetic Acid | 5462-71-5 | 東京化成工業株式会社 [tcichemicals.com]

- 4. 4-CYANOPHENYLACETIC ACID | 5462-71-5 [chemicalbook.com]

- 5. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]

- 7. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectra-analysis.com [spectra-analysis.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. GCMS Section 6.12 [people.whitman.edu]

An In-depth Technical Guide to 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS Number: 1261358-84-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique structural features, including a cyanophenyl ring, a gem-difluoro group, and a carboxylic acid moiety, impart distinct physicochemical properties that are highly sought after in the design of novel bioactive molecules and advanced materials.[1] This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering a technical resource for researchers and developers in the field.

The presence of the difluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the cyanophenyl group offers a site for further chemical modification and can contribute to molecular interactions. The carboxylic acid functionality provides a handle for forming amides, esters, and other derivatives, making it a valuable scaffold for creating diverse chemical libraries.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1261358-84-2 | [1] |

| Molecular Formula | C₉H₅F₂NO₂ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| IUPAC Name | 2-(4-cyanophenyl)-2,2-difluoroacetic acid | [1] |

| Calculated LogP | 1.73468 | [1] |

| Storage Temperature | Room Temperature | [1] |

The calculated LogP value suggests moderate lipophilicity, which is often a desirable trait for drug candidates as it can influence membrane permeability and overall pharmacokinetic properties.[1] The compound's stability at room temperature simplifies its storage and handling in a laboratory setting.[1]

Synthesis and Chemical Reactivity

The primary synthetic route to 2-(4-cyanophenyl)-2,2-difluoroacetic acid involves the hydrolysis of its corresponding ethyl ester. This section details the synthesis of the precursor and its subsequent conversion to the final product.

Synthesis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the precursor ester.

Synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid

The synthesis of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is achieved through the hydrolysis of ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate. The following protocol is based on the conditions reported in the literature, which demonstrate a high yield of 96%.

Experimental Protocol: Hydrolysis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Materials:

-

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for workup

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate in methanol, add water and potassium carbonate.

-

Stir the reaction mixture at 25 °C for 18 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Acidify the aqueous residue with hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Causality Behind Experimental Choices:

-

Potassium carbonate: A mild base is used to catalyze the hydrolysis of the ester.

-

Methanol/Water solvent system: Provides a suitable medium for both the organic substrate and the inorganic base to react.

-

Inert atmosphere: While not always strictly necessary for hydrolysis, it is good practice to prevent any potential side reactions with atmospheric components.

-

Acidification: Protonates the carboxylate salt formed during the basic hydrolysis to yield the final carboxylic acid, which is then extractable into an organic solvent.

Reactivity and Applications

The chemical reactivity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is primarily dictated by its carboxylic acid and cyano functional groups.

Caption: Reactivity of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Applications in Drug Discovery:

The incorporation of the aryl-difluoroacetic acid motif is a recognized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2] The fluorine atoms can improve metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of the carboxylic acid group, which can be crucial for target binding. The cyanophenyl group can participate in dipole-dipole or π-π stacking interactions within a protein binding pocket.

While specific examples of drug candidates derived directly from 2-(4-cyanophenyl)-2,2-difluoroacetic acid are not prevalent in the searched literature, its structural features make it an attractive starting point for the synthesis of inhibitors for various enzyme classes, such as proteases and kinases, where the carboxylic acid can act as a key binding element.

Applications in Materials Science:

The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the development of advanced polymers and coatings.[1] The cyano group can be a precursor for the formation of thermally stable polymers or can be utilized for its electronic properties in functional materials.

Safety and Handling

Detailed toxicological data for 2-(4-cyanophenyl)-2,2-difluoroacetic acid is not available in the public domain. However, based on the safety data for the closely related compound, difluoroacetic acid, appropriate precautions should be taken.

General Safety Precautions:

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Store at room temperature.[1]

Spectroscopic Data

At present, publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for 2-(4-cyanophenyl)-2,2-difluoroacetic acid is limited. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the cyanophenyl ring. A broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the aromatic carbons, the cyano carbon, the quaternary carbon bearing the fluorine atoms, and the carboxylic acid carbon.

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, the C≡N stretch, and C-F bond vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Future Directions

Further research is needed to fully explore the potential of 2-(4-cyanophenyl)-2,2-difluoroacetic acid.[1] Key areas for future investigation include:

-

Exploration of its utility in the synthesis of novel drug candidates: Systematic derivatization and biological screening could uncover new therapeutic applications.

-

Investigation of its properties in materials science: Incorporation into polymers and other materials could lead to the development of new functional materials.

-

Detailed toxicological and pharmacokinetic studies: A comprehensive safety and ADME profile is essential for any potential therapeutic applications.[1]

References

Click to expand

-

University of Hertfordshire. Difluoroacetic acid. AERU. [Link]

-

PubChem. Difluoroacetic acid. [Link]

-

ResearchGate. Structures of the series of cyanophenyl- and uracil-based compounds.... [Link]

-

Sievänen, E., Noponen, V., Král, V., Bríza, T., & Kolehmainen, E. (2008). 1H, 13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397. [Link]

-

MDPI. (2022). Organic Compounds with Biological Activity. [Link]

-

Imai, T., et al. (2016). Aspirin Hydrolysis in Human and Experimental Animal Plasmas and the Effect of Metal Cations on Their Hydrolase Activities. ResearchGate. [Link]

-

Block, E., et al. (2012). RETRACTED: Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. Molecules, 17(10), 12296-12323. [Link]

-

Ma, G., et al. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Supporting Information - The Royal Society of Chemistry. [Link]

-

ResearchGate. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. [Link]

-

PubMed Central. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. [Link]

-

MDPI. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

-

MDPI. (2023). Special Issue: Synthesis, Application, and Biological Evaluation of Chemical Organic Compounds. [Link]

-

Gerig, J.T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(22), e202200365. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis, Antitumor and Antimicrobial Activities of 4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6- (thien-2-yl)-nicotinonitrile. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. [Link]

-

PubMed Central. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

ResearchGate. EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. [Link]

Sources

2-(4-Cyanophenyl)-2,2-difluoroacetic Acid: Molecular Structure, Properties, Synthesis, and Characterization

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive scientific overview of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. The document details its molecular structure, chemical formula, and key physicochemical properties. A proposed synthetic pathway is outlined with a detailed experimental protocol, emphasizing the rationale behind methodological choices. Furthermore, a thorough analysis of the expected spectroscopic data—including NMR, IR, and Mass Spectrometry—is presented to facilitate compound identification and characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals who utilize fluorinated building blocks in the design of complex molecules and active pharmaceutical ingredients.

Chemical Identity and Molecular Structure

Nomenclature and Key Identifiers

2-(4-cyanophenyl)-2,2-difluoroacetic acid is an organic compound that integrates several key functional groups onto a central phenyl ring scaffold.[1] Its unique structure makes it a valuable intermediate in synthetic organic chemistry.[1] The fundamental identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-cyanophenyl)-2,2-difluoroacetic acid | [1][2] |

| CAS Number | 1261358-84-2 | [1][3][4] |

| Molecular Formula | C₉H₅F₂NO₂ | [1][3][4] |

| Molecular Weight | 197.14 g/mol | [1][3][4] |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | [1] |

| InChI Key | YNJRLINCQPOYJK-UHFFFAOYSA-N | [1] |

Molecular Structure Analysis

The molecular architecture of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is defined by the strategic placement of three distinct functional groups on a phenyl core, which dictates its chemical behavior and reactivity.[1]

-

Phenyl Ring : Serves as the central scaffold.

-

Cyano Group (C≡N) : Positioned at the para-position, this strong electron-withdrawing group influences the electronic properties of the aromatic ring and serves as a versatile chemical handle for further transformations, such as hydrolysis to an amide or reduction to an amine.[1]

-

gem-Difluoro Group (-CF₂-) : The two fluorine atoms on the alpha-carbon (Cα) significantly increase the acidity of the carboxylic acid proton through a powerful inductive effect. This moiety is a bioisostere for carbonyl or hydroxyl groups and can enhance metabolic stability and binding affinity in drug candidates.

-

Carboxylic Acid Group (-COOH) : This functional group is the primary site for acid-base chemistry and can be readily converted into esters, amides, or other derivatives.[1]

The convergence of these electron-withdrawing groups (cyano and difluoro) makes the aromatic ring electron-deficient and modulates the reactivity of the entire molecule.[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic protocols. This compound is typically stored at room temperature, indicating reasonable stability.[1]

| Property | Value / Description | Significance |

| Physical State | Expected to be a white to off-white solid or crystalline powder. | Relevant for handling, weighing, and solubility testing. |

| Calculated LogP | 1.73468 | This value suggests moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and solubility.[1] |

| Acidity (pKa) | Expected to be significantly lower (more acidic) than phenylacetic acid due to the strong inductive electron withdrawal by the two fluorine atoms. | The high acidity affects its reactivity, solubility in basic media, and its behavior in chromatographic separations. |

| Solubility | Likely soluble in polar organic solvents such as methanol, DMSO, and THF. Solubility in aqueous media is expected to be pH-dependent, increasing significantly at pH > pKa. | Dictates the choice of solvents for reactions, purification, and analytical characterization. |

Synthesis and Purification

While a specific, peer-reviewed synthesis for 1261358-84-2 is not detailed in the initial search, a chemically sound protocol can be proposed based on established methods for analogous α,α-difluoroarylacetic acids. A plausible route involves the difluoromethylenation of a benzaldehyde precursor followed by hydrolysis.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the Cα-aryl bond, tracing back to the commercially available 4-formylbenzonitrile.

Proposed Synthetic Protocol

This protocol is a multi-step process adapted from known methodologies for synthesizing related difluoroacetic acid derivatives.[5]

Step 1: Wittig-type Olefination of 4-Formylbenzonitrile

-

System Setup : To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add triphenylphosphine (1.5 equiv.). Seal the flask and place it under an inert nitrogen atmosphere.

-

Reagent Addition : Add anhydrous N,N-Dimethylformamide (DMF) via cannula. Add 4-formylbenzonitrile (1.0 equiv.).[5]

-

Difluoro Reagent Addition : Cool the solution to 0 °C. Add potassium 2-bromo-2,2-difluoroacetate (1.8 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.[5]

-

Reaction : Allow the mixture to warm to room temperature, then heat to 90 °C. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Workup : Cool the reaction mixture, pour it into water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product via flash column chromatography on silica gel to yield the intermediate 4-(2,2-difluorovinyl)benzonitrile.

Step 2: Conversion to the Acid

-

Hydrolysis : Dissolve the vinyl intermediate from Step 1 in a mixture of methanol and water.

-

Base Addition : Add potassium carbonate (K₂CO₃, 3.0 equiv.) to the solution.[3]

-

Reaction : Stir the mixture vigorously at room temperature for 18-24 hours under an inert atmosphere.[3]

-

Workup : Remove methanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 using cold 2M HCl.

-

Extraction : Extract the acidified solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-(4-cyanophenyl)-2,2-difluoroacetic acid.

Causality Behind Experimental Choices

-

Inert Atmosphere : Prevents unwanted side reactions with atmospheric oxygen or moisture, particularly important when handling phosphines or other sensitive reagents.

-

Anhydrous Solvents : The Wittig-type reaction is sensitive to water, which can protonate intermediates and reduce yield. DMF is chosen for its high boiling point and ability to dissolve the reactants.[5]

-

Potassium Carbonate (K₂CO₃) : Serves as a mild base for the hydrolysis of the ester intermediate that forms in situ. Its use in a methanol/water system is a standard condition for saponification.[3]

-

Acidification : Protonation of the carboxylate salt with a strong acid (HCl) is necessary to isolate the final product in its neutral carboxylic acid form. Performing this step at 0 °C minimizes potential degradation.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is paramount. The following section details the expected spectroscopic signatures based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[6]

-

¹H NMR :

-

δ 7.5-8.0 ppm : The aromatic protons will appear in this region. Due to the para-substitution pattern, they will present as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the cyano group will be further downfield than those ortho to the acid moiety.

-

δ 10-12 ppm : A very broad singlet corresponding to the acidic carboxylic acid proton. This peak may be exchangeable with D₂O.

-

-

¹³C NMR :

-

δ 165-170 ppm : The carbonyl carbon of the carboxylic acid.

-

δ 130-140 ppm : Aromatic carbons, with four distinct signals expected. The ipso-carbon attached to the CF₂ group will be shifted, and the ipso-carbon attached to the CN group will appear around 110-115 ppm.

-

δ 115-120 ppm : The carbon of the cyano (C≡N) group.

-

δ 110-125 ppm (triplet) : The alpha-carbon (Cα). This signal will be split into a triplet by the two attached fluorine atoms (¹JCF coupling).

-

-

¹⁹F NMR :

-

A single resonance is expected since the two fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for difluoromethylene groups adjacent to an aromatic ring and a carbonyl.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[8] |

| ~2230 (sharp) | C≡N stretch | Cyano |

| ~1730 (strong) | C=O stretch | Carboxylic Acid[8] |

| 1610, 1500 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid[8] |

| 1200-1000 (strong) | C-F stretch | Difluoromethylene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution MS (HRMS) : The exact mass of the molecular ion [M]⁺ or related adducts ([M+H]⁺, [M-H]⁻) would be used to confirm the molecular formula C₉H₅F₂NO₂.

-

Fragmentation Pattern : Common fragmentation pathways would include the loss of COOH (45 Da), loss of F (19 Da), and cleavage of the Cα-aryl bond.

Reactivity and Applications

Key Reactive Sites

The molecule possesses multiple sites for chemical transformation, making it a versatile synthetic intermediate.[1]

Role as a Synthetic Building Block

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is a valuable building block for several reasons:[1]

-

Medicinal Chemistry : The α,α-difluoroacetic acid moiety is a prized structural motif in drug design. The gem-difluoro group can act as a bioisostere for a ketone or a hydroxylated carbon, often leading to increased metabolic stability and enhanced binding affinity to biological targets. The cyano group can participate in key hydrogen bonding interactions or serve as a precursor to other functional groups.

-

Materials Science : Aromatic compounds containing cyano and fluoro groups are often explored for applications in liquid crystals and other advanced materials due to their unique electronic and polar properties.

-

Agrochemicals : The introduction of fluorine atoms into organic molecules is a common strategy in the development of new pesticides and herbicides to modulate their efficacy and environmental persistence.

Conclusion

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a highly functionalized organic molecule with significant potential as a building block in diverse areas of chemical research. Its structure, featuring electron-withdrawing cyano and difluoro groups, imparts unique chemical and physical properties, most notably high acidity and multiple reactive centers. The proposed synthetic and analytical methodologies outlined in this guide provide a robust framework for its preparation and characterization, enabling researchers to confidently utilize this versatile compound in the synthesis of more complex and high-value molecules.

References

- Process for the preparation of difluroacetic acid.

-

Difluoro derivative production method using substituted difluoroacetic acid (2005). SciSpace. [Link]

-

Synthesis of polyfluoroalkyl esters of (fluorosulfonyl)difluoroacetic acid and diesters of sulfonyldifluoroacetic acid. ACS Publications. [Link]

-

2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717. PubChem. [Link]

- Method for preparing difluoroacetic acid.

-

Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. National Institutes of Health (NIH). [Link]

-

Difluoroacetic acid. NIST WebBook. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Table of Characteristic IR Absorptions. Purdue University. [Link]

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

-

2-(4-chlorophenyl)-2,2-difluoroacetic acid. PubChemLite. [Link]

-

NMR Spectroscopy. University of Wisconsin-Madison. [Link]

Sources

- 1. 2-(4-Cyanophenyl)-2,2-difluoroacetic acid (1261358-84-2) for sale [vulcanchem.com]

- 2. cas 1261358-84-2|| where to buy 2-(4-Cyanophenyl)-2,2-difluoroacetic acid [english.chemenu.com]

- 3. 2-(4-cyanophenyl)-2,2-difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 2-(4-cyanophenyl)-2,2-difluoroacetic acid | 1261358-84-2 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

A Guide to the Spectroscopic Characterization of 2-(4-cyanophenyl)-2,2-difluoroacetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic signature of 2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS No: 1261358-84-2).[1][2] As a valuable building block in pharmaceutical and materials science, a thorough understanding of its structural and electronic properties is paramount. In the absence of publicly available experimental spectra, this document leverages first principles of spectroscopy and data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven protocols for their acquisition and analysis.

Introduction: The Structural Context

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a multifaceted organic compound featuring a central phenyl ring substituted at the para-position with a cyano (-C≡N) group and a difluoroacetic acid moiety [-C(F)₂COOH].[2] The molecular formula is C₉H₅F₂NO₂ with a molecular weight of 197.14 g/mol .[1][2] The convergence of three distinct functional groups—a carboxylic acid, a nitrile, and geminal fluorine atoms—imparts unique chemical reactivity and makes it a desirable intermediate in organic synthesis.[2] The strong electron-withdrawing nature of both the cyano and difluoroacetic acid groups significantly influences the electronic environment of the phenyl ring, a key factor that governs its spectroscopic behavior. This guide will deconstruct the anticipated spectroscopic data to provide a baseline for characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-(4-cyanophenyl)-2,2-difluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework. The predictions below are based on a standard deuterated solvent such as DMSO-d₆, which can solubilize the polar carboxylic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, dominated by signals from the aromatic ring and the carboxylic acid proton.

-

Aromatic Protons (AA'BB' System): The para-substituted phenyl ring will give rise to two distinct signals, each integrating to 2H.

-

H₂'/H₆' (~7.8-8.0 ppm): These protons are ortho to the strongly electron-withdrawing cyano group and will appear as a doublet. Their chemical shift is moved downfield due to the deshielding effect of the nitrile.

-

H₃'/H₅' (~7.6-7.7 ppm): These protons are ortho to the difluoroacetic acid group, also an electron-withdrawing substituent. They will appear as a doublet, slightly upfield relative to the H₂'/H₆' protons. The coupling between these two sets of protons (³JHH) should be in the typical ortho-coupling range of 8-9 Hz.

-

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >10 ppm . This proton is acidic and its signal is often broad due to chemical exchange with trace amounts of water in the solvent. Its integration would be 1H. This peak would disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached groups (F, O, N) and resonance effects.

-

Carboxyl Carbon (-COOH, ~165-170 ppm): This carbon is deshielded by the two oxygen atoms and will appear in the typical carboxylic acid region.

-

Aromatic Carbons (~125-145 ppm): Four signals are expected for the six aromatic carbons due to symmetry.

-

C₄' (C-CN, ~110-115 ppm): The carbon bearing the cyano group.

-

C₁' (C-C(F)₂, ~135-140 ppm): The ipso-carbon attached to the difluoroacetic acid moiety.

-

C₂'/C₆' (~132-135 ppm): Carbons ortho to the cyano group.

-

C₃'/C₅' (~128-130 ppm): Carbons ortho to the difluoroacetic acid group.

-

-

Nitrile Carbon (-C≡N, ~118-120 ppm): This quaternary carbon will appear in the characteristic nitrile region.

-

Difluoroalkyl Carbon (-C(F)₂, ~110-120 ppm, triplet): This is a key signal. The carbon is directly attached to two highly electronegative fluorine atoms, shifting it significantly downfield. Crucially, this signal will be split into a triplet by the two fluorine atoms (¹JCF coupling constant of ~240-260 Hz).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

-

A single signal is expected for the two chemically equivalent fluorine atoms. The chemical shift will be dependent on the reference standard but is anticipated in the range of -100 to -120 ppm (relative to CFCl₃). In a proton-decoupled spectrum, this will appear as a singlet. In a proton-coupled spectrum, it may show a small coupling to the ortho aromatic protons (H₃'/H₅').

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment | Coupling Constant (Hz) |

| ¹H | >10 | broad singlet | 1H | -COOH | - |

| ¹H | ~7.8-8.0 | doublet | 2H | H₂'/H₆' | ³JHH ≈ 8-9 |

| ¹H | ~7.6-7.7 | doublet | 2H | H₃'/H₅' | ³JHH ≈ 8-9 |

| ¹³C | ~165-170 | singlet | - | -C OOH | - |

| ¹³C | ~135-140 | singlet | - | C ₁' | - |

| ¹³C | ~132-135 | singlet | - | C ₂'/C₆' | - |

| ¹³C | ~128-130 | singlet | - | C ₃'/C₅' | - |

| ¹³C | ~110-115 | singlet | - | C ₄' | - |

| ¹³C | ~118-120 | singlet | - | -C ≡N | - |

| ¹³C | ~110-120 | triplet | - | -C (F)₂- | ¹JCF ≈ 240-260 |

| ¹⁹F | -100 to -120 | singlet | - | -C(F )₂- | - |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: The residual solvent peak can be used as a primary reference. For precise measurements, an internal standard like tetramethylsilane (TMS) can be added, although it is often avoided to prevent sample contamination. Tables of common solvent impurities are an invaluable resource for identifying extraneous peaks.[2][3][4][5][6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance and longer relaxation times of ¹³C nuclei.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans (16-64) are usually sufficient.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Diagram 1: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-(4-cyanophenyl)-2,2-difluoroacetic acid will be characterized by several strong, diagnostic absorption bands.

Predicted IR Spectrum

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500-3300 cm⁻¹ . This characteristic broadness is due to hydrogen bonding between the carboxylic acid dimers in the solid state.[7][8][9]

-

Aromatic C-H Stretch: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ).[7]

-

C≡N Stretch (Nitrile): A sharp, strong absorption should be present in the range of 2220-2240 cm⁻¹ . This is a highly diagnostic peak for the nitrile functional group.[7]

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected at ~1700-1730 cm⁻¹ .[7] Its exact position can be influenced by hydrogen bonding.

-

Aromatic C=C Stretches: Medium to weak absorptions will appear in the ~1600-1475 cm⁻¹ region, characteristic of the phenyl ring.

-

C-F Stretches: Strong, intense absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ , corresponding to the C-F stretching vibrations.[8]

Table 2: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 3050-3100 | Medium, Sharp | C-H Stretch | Aromatic |

| 2220-2240 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1700-1730 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1600-1475 | Medium-Weak | C=C Stretch | Aromatic |

| 1100-1300 | Strong | C-F Stretch | Difluoroalkyl |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid 2-(4-cyanophenyl)-2,2-difluoroacetic acid powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.

Diagram 2: IR Analysis Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Predicted Mass Spectrum (ESI)

-

Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids. A strong signal for the deprotonated molecule is expected at m/z 196.02 .

-

[M-H]⁻: C₉H₄F₂NO₂⁻, Calculated m/z = 196.0215

-

-

Positive Ion Mode ([M+H]⁺): While less common for free acids, a protonated molecule may be observed, particularly with certain mobile phases, at m/z 198.04 .

-

[M+H]⁺: C₉H₆F₂NO₂⁺, Calculated m/z = 198.0361

-

-

Fragmentation: Collision-Induced Dissociation (CID) of the [M-H]⁻ ion would likely lead to characteristic neutral losses.

-

Loss of CO₂: A major fragment would arise from decarboxylation, resulting in an ion at m/z 152.03 ([C₈H₄F₂N]⁻). This is a common fragmentation pathway for carboxylates.[10]

-

Loss of HCOOH: Loss of formic acid from the protonated molecule in positive mode could lead to a fragment at m/z 152.03 ([C₈H₅F₂N]⁺).

-

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ionization Mode | Predicted Ion | Exact Mass (m/z) | Formula |

| ESI (-) | [M-H]⁻ | 196.0215 | C₉H₄F₂NO₂⁻ |

| ESI (-) Fragment | [M-H-CO₂]⁻ | 152.0309 | C₈H₄F₂N⁻ |

| ESI (+) | [M+H]⁺ | 198.0361 | C₉H₆F₂NO₂⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water. A mobile phase modifier like formic acid (for positive mode) or a small amount of ammonium hydroxide (for negative mode) can be added to promote ionization, though the acidic nature of the analyte itself is often sufficient.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or injected through the LC system for separation from any potential impurities.

-

MS Acquisition (Negative Mode):

-

Set the ion source to negative polarity.

-

Optimize source parameters (e.g., capillary voltage ~3.0-4.0 kV, desolvation temperature ~300-400 °C).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

MS/MS Acquisition:

-

Perform a product ion scan by selecting the [M-H]⁻ ion (m/z 196.02) as the precursor.

-

Apply a range of collision energies (e.g., 10-30 eV) to induce fragmentation and observe the resulting daughter ions.

-

-

Data Analysis: Analyze the resulting spectra to identify the accurate mass of the parent ion and its fragments. Use the accurate mass data to confirm the elemental composition.

Diagram 3: Mass Spectrometry Analysis Workflow

Caption: Workflow for LC-MS spectroscopic analysis.

Conclusion

The spectroscopic profile of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is predicted to be highly characteristic, defined by a simple aromatic system in the ¹H NMR, a key C-F coupled triplet in the ¹³C NMR, and strong, diagnostic stretches for C≡N, C=O, and C-F bonds in the IR spectrum. Mass spectrometry should readily confirm the molecular weight via the deprotonated molecule in negative ion mode. This in-depth guide provides a robust framework for researchers to confirm the identity, purity, and structural integrity of this important chemical building block, ensuring confidence in subsequent synthetic applications.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Massachusetts. IR Group Frequencies. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

-

YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). [Link]

-

University of California, Santa Cruz. Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

Sources

- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. eng.uc.edu [eng.uc.edu]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. m.youtube.com [m.youtube.com]

stability and storage conditions for 2-(4-cyanophenyl)-2,2-difluoroacetic acid

An In-depth Technical Guide to the Stability and Storage of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Introduction:

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a specialized organic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a cyanophenyl group attached to a difluoroacetic acid moiety, imparts distinct chemical properties relevant for the synthesis of complex molecular architectures.[1] The presence of geminal fluorine atoms and the electron-withdrawing cyano group significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon for drug development professionals.[1]

This guide provides a comprehensive overview of the critical factors governing the stability of 2-(4-cyanophenyl)-2,2-difluoroacetic acid. We will delve into its intrinsic chemical liabilities, propose potential degradation pathways, and establish field-proven protocols for its proper storage, handling, and stability assessment. This document is intended for researchers, chemists, and quality control specialists who handle this reagent and require a robust framework for ensuring its long-term integrity and performance in sensitive applications.

Section 1: Core Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the bedrock of effective stability management. The key identifiers and characteristics of 2-(4-cyanophenyl)-2,2-difluoroacetic acid are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-cyanophenyl)-2,2-difluoroacetic acid | [1] |

| CAS Number | 1261358-84-2 | [1][2][3] |

| Molecular Formula | C₉H₅F₂NO₂ | [1][4] |

| Molecular Weight | 197.14 g/mol | [1][4] |

| Appearance | White to off-white solid (powder/crystalline) | [1] |

| Calculated logP | 1.73468 | [1] |

| Synonyms | (4-Cyanophenyl)(difluoro)acetic acid | [3] |

The calculated LogP value suggests moderate lipophilicity, a crucial parameter for predicting its solubility and behavior in both aqueous and organic media during experimental work.[1]

Section 2: Chemical Reactivity and Potential Degradation Pathways

The stability of 2-(4-cyanophenyl)-2,2-difluoroacetic acid is dictated by its three primary functional groups: the carboxylic acid, the aromatic nitrile (cyano group), and the gem-difluoro group.[1] While the compound is generally stable under standard ambient conditions, it is susceptible to degradation under specific environmental stresses.[1][5]

Key Reactive Sites:

-

Carboxylic Acid: Can undergo standard reactions such as esterification or amidation and is susceptible to decarboxylation under thermal stress.[1]

-

Cyano Group: Prone to hydrolysis under strongly acidic or basic conditions, which would convert it first to an amide and subsequently to a carboxylic acid.[1]

-

Carbon-Fluorine Bonds: While generally very strong, these bonds can be subject to nucleophilic substitution under harsh conditions.[1]

Based on these reactive sites, two primary non-photolytic degradation pathways can be hypothesized:

-

Pathway A: Hydrolysis. Exposure to significant moisture, particularly at non-neutral pH, can lead to the hydrolysis of the nitrile group.

-

Pathway B: Decarboxylation. Elevated temperatures could potentially induce the loss of CO₂ from the carboxylic acid moiety.

Caption: Hypothetical degradation pathways for the title compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount to prevent inadvertent degradation and ensure user safety. The compound may cause skin, eye, and respiratory irritation.[2] The parent compound, 2,2-difluoroacetic acid, is known to be corrosive, causing severe skin burns and eye damage, and should be handled with appropriate caution.[6][7]

Storage Conditions

The primary objective is to protect the material from moisture, heat, and incompatible substances.

| Parameter | Recommended Condition | Unacceptable Condition | Rationale |

| Temperature | Cool, dry place.[2] Room temperature is generally acceptable for long-term storage.[1] | High heat, direct sunlight, sources of ignition.[2][6] | Prevents thermal degradation (e.g., decarboxylation) and reduces the rate of potential hydrolytic reactions. |

| Atmosphere | Store in a tightly-closed container.[2][3] For highly sensitive applications, consider storage under an inert gas (e.g., Argon, Nitrogen). | Open to ambient air. | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis of the cyano group. |

| Container | Original, tightly-sealed, corrosion-resistant container.[3] | Loosely sealed or damaged containers. | Prevents leakage and contamination. Ensures integrity of the material. |

| Incompatibles | Store away from strong oxidizing agents, strong acids, and strong bases.[6] | Direct contact or shared storage space with incompatible materials. | Avoids vigorous and potentially hazardous chemical reactions. |

Safe Handling Workflow

A systematic approach to handling minimizes risk and preserves compound quality.

Sources

- 1. 2-(4-Cyanophenyl)-2,2-difluoroacetic acid (1261358-84-2) for sale [vulcanchem.com]

- 2. aksci.com [aksci.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 2-(4-cyanophenyl)-2,2-difluoroacetic acid | 1261358-84-2 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Investigating the Potential Biological Activity of 2-(4-cyanophenyl)-2,2-difluoroacetic Acid

Authored for Drug Discovery and Development Professionals

Abstract

2-(4-cyanophenyl)-2,2-difluoroacetic acid is a multifaceted organic compound characterized by a unique combination of a cyanophenyl ring and a gem-difluoroacetic acid moiety. While primarily documented as a versatile synthetic intermediate in medicinal chemistry, its intrinsic structural features suggest a latent potential for direct biological activity.[1] The strategic incorporation of fluorine atoms can significantly enhance metabolic stability and binding affinity, while the cyanophenyl group offers specific interaction capabilities within biological targets.[2] This guide provides a comprehensive framework for researchers to systematically investigate the biological potential of this compound. It moves beyond a simple recitation of facts to establish a logical, hypothesis-driven approach for screening and characterization, complete with detailed experimental protocols and data interpretation strategies.

Introduction: Structural Rationale for Biological Investigation

2-(4-cyanophenyl)-2,2-difluoroacetic acid (CAS No. 1261358-84-2) is a synthetic compound with the molecular formula C₉H₅F₂NO₂.[3] Its structure is notable for three key features that are highly relevant in modern drug design:

-

The Aryl Core: The central phenyl ring provides a rigid scaffold for the presentation of functional groups.

-

The Gem-Difluoroacetic Acid Moiety: The replacement of alpha-hydrogens with fluorine atoms in the acetic acid group has profound effects. It increases the acidity of the carboxylic proton and can serve as a bioisostere for other functional groups, potentially enhancing interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position, often leading to an improved pharmacokinetic profile.[2]

-

The Para-Cyano Group: The nitrile (C≡N) group is a potent electron-withdrawing group and a versatile hydrogen bond acceptor. It is not typically labile in vivo and can form crucial interactions with amino acid residues in an enzyme's active site or a receptor's binding pocket. The 4-cyanophenyl motif is a known pharmacophore in several classes of bioactive molecules, including androgen receptor antagonists.[4]

The compound's calculated LogP value of approximately 1.73 suggests moderate lipophilicity, a property that often correlates with favorable membrane permeability and oral bioavailability.[1] These structural attributes collectively provide a strong rationale for exploring its potential as a lead compound or a bioactive fragment in drug discovery programs.

Hypothesized Biological Targets and Activities

Given the absence of extensive biological data for this specific molecule, a logical starting point is to formulate hypotheses based on its structural components.

-

Enzyme Inhibition: Carboxylic acids are classic features of many enzyme inhibitors, often mimicking a substrate or transition state and coordinating with metal ions or forming hydrogen bonds in an active site. The difluoroacetic acid moiety could target metalloproteases, hydrolases, or dehydrogenases.

-

Receptor Modulation: As previously noted, the 4-cyanophenyl group is a key feature in non-steroidal androgen receptor antagonists.[4] This suggests that 2-(4-cyanophenyl)-2,2-difluoroacetic acid could be investigated as a fragment or starting point for ligands targeting nuclear hormone receptors or other receptors where aromatic interactions are critical for binding.

-

Antimicrobial or Antiproliferative Activity: Many small aromatic compounds exhibit general cytotoxic effects. It is crucial to assess for broad antiproliferative or antimicrobial activity early in a screening campaign to distinguish targeted effects from non-specific toxicity.[5][6]

The following sections outline a strategic, tiered approach to experimentally validate these hypotheses.

Tier 1: Foundational Screening Workflow

The initial phase of investigation should focus on establishing a baseline activity profile, primarily assessing general cytotoxicity and initiating broad-spectrum screens. This foundational data is critical for guiding all subsequent, more targeted experiments.

Caption: Tiered experimental workflow for initial biological evaluation.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

Rationale: This assay is a crucial first step to determine the concentration range at which the compound exhibits cytotoxic effects. This "cytotoxicity ceiling" informs the concentrations used in subsequent cell-based assays, helping to differentiate true biological modulation from cell death.

Methodology:

-

Cell Culture: Plate a human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Tier 2: Target-Focused Investigation

Based on the initial screening results, or pursued in parallel based on structural hypotheses, more specific assays can be employed. The following protocols provide templates for investigating enzymatic inhibition and receptor modulation.

Protocol 2: In Vitro Fluorogenic Protease Inhibition Assay

Rationale: This assay provides a direct measure of the compound's ability to inhibit a specific enzyme. A fluorogenic substrate allows for a highly sensitive and continuous readout, ideal for high-throughput screening and determining inhibition kinetics.[7]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

Enzyme: Prepare a stock solution of a target protease (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease like Mpro) in assay buffer. The final concentration should be determined empirically to give a linear signal increase over 30-60 minutes.

-

Substrate: Prepare a stock solution of a compatible fluorogenic substrate (e.g., a peptide-AMC or peptide-AFC conjugate) in DMSO.

-

Compound: Prepare a serial dilution of 2-(4-cyanophenyl)-2,2-difluoroacetic acid in DMSO.

-

-

Assay Procedure (96-well or 384-well black plate):

-

Add 2 µL of the compound dilution to each well.

-

Add 48 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature (compound-enzyme pre-incubation).

-

Initiate the reaction by adding 50 µL of the substrate solution (pre-warmed to assay temperature). The final substrate concentration should be at or below its Kₘ value.

-

-

Readout: Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em ≈ 360/460 nm for AMC substrates) every minute for 30-60 minutes.

-

Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the rates to the vehicle (DMSO) control.

-

Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Hypothetical Target Signaling Pathway: Nuclear Receptor Modulation

The diagram below illustrates a generalized pathway for nuclear receptor signaling. A compound like 2-(4-cyanophenyl)-2,2-difluoroacetic acid could potentially act as an antagonist, preventing the natural ligand from binding and blocking the subsequent transcription of target genes.

Caption: Generalized nuclear receptor antagonist pathway.

Data Summary and Interpretation

All quantitative data should be systematically organized to facilitate comparison and decision-making.

| Assay Type | Target / Cell Line | Metric | Result (e.g., µM) | Interpretation Notes |

| Cytotoxicity | HeLa | CC₅₀ | [Experimental Value] | Baseline toxicity. A low value (<10 µM) may indicate non-specific effects. |

| Cytotoxicity | HepG2 | CC₅₀ | [Experimental Value] | Assess potential for liver cell toxicity. |

| Enzyme Inhibition | Trypsin | IC₅₀ | [Experimental Value] | Indicates potency against a model serine protease. |

| Enzyme Inhibition | [Target of Interest] | IC₅₀ | [Experimental Value] | Potency against the primary hypothesized target. |

| Antimicrobial | E. coli | MIC | [Experimental Value] | Minimum inhibitory concentration for Gram-negative bacteria. |

| Antimicrobial | S. aureus | MIC | [Experimental Value] | Minimum inhibitory concentration for Gram-positive bacteria. |

Interpreting the Results:

-

Potency vs. Toxicity: A key metric is the therapeutic index or selectivity window (CC₅₀ / IC₅₀). A large ratio (>10) is desirable, indicating that the compound is active against its target at concentrations well below those that cause general cell death.

-

Selectivity: If the compound is active in an enzyme screen, follow-up assays against related enzymes are essential to determine its selectivity profile. A highly selective compound is generally preferred to minimize off-target effects.

-

Next Steps: A promising "hit" would exhibit potent (sub-micromolar to low micromolar) activity against a specific target, a clean cytotoxicity profile, and a plausible mechanism of action. Such a compound would be a strong candidate for further investigation, including structure-activity relationship (SAR) studies, biophysical binding validation (e.g., SPR or ITC), and evaluation in more complex cellular or animal models.

Conclusion

While 2-(4-cyanophenyl)-2,2-difluoroacetic acid is currently positioned as a synthetic building block, its chemical architecture holds untapped potential for direct biological activity. The presence of a gem-difluoroacetic acid and a 4-cyanophenyl group provides a compelling basis for its investigation as an enzyme inhibitor or receptor modulator. By employing the structured, hypothesis-driven experimental framework outlined in this guide—from foundational cytotoxicity testing to specific, target-focused assays—researchers can systematically uncover and validate any latent bioactivity. This rigorous approach ensures that resources are directed efficiently, paving the way for the potential development of this and similar molecules into novel therapeutic leads.

References

- Vulcanchem. (n.d.). 2-(4-Cyanophenyl)-2,2-difluoroacetic acid.

- Chem-Impex. (n.d.). 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.

- Wikipedia. (2025). Difluoroacetic acid.

- Kang, R. R. (2017). The Preparation Of 2-halogen-2,2- Difluoroacetic Acid And Its Derivatives. Globe Thesis.

- PubChem. (n.d.). 2-(4-Chlorophenyl)-2,2-difluoroacetic acid.